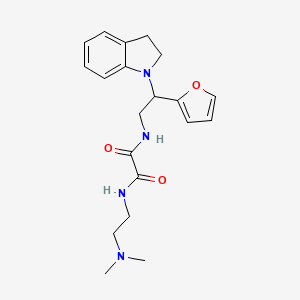

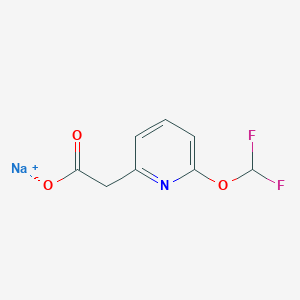

![molecular formula C7H12N2O B2399391 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile CAS No. 3647-35-6](/img/structure/B2399391.png)

3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile is a chemical compound with the CAS Number: 3647-35-6. It has a molecular weight of 140.19 . The IUPAC name for this compound is 3-[methyl (2-oxiranylmethyl)amino]propanenitrile .

Molecular Structure Analysis

The InChI code for 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile is 1S/C7H12N2O/c1-9(4-2-3-8)5-7-6-10-7/h7H,2,4-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile include a molecular weight of 140.19 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Anti-inflammatory Applications

3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives were found to inhibit immune complex-induced inflammation effectively. In studies, these compounds showed significant reduction in exudate volume and white blood cell accumulation, akin to hydrocortisone's activity pattern. Structural analysis indicated that the hydrazino group's nitrogen 1' is vital for this anti-inflammatory activity, requiring it to be electron-rich for optimal effect Haviv et al., 1988.

Antimalarial Activity

A series of derivatives of 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile demonstrated substantial antimalarial properties. Particularly, the potency against Plasmodium berghei in mice correlated with the decreasing size and electron donation of phenyl ring substituents. These compounds also showed promising pharmacokinetic properties, hinting at potential for long-term protection against infection after oral administration Werbel et al., 1986.

Anti-inflammatory and Quantitative Structure-Activity Relationships (QSAR)

N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, derivatives of 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile, were synthesized and tested for their anti-inflammatory effects. A significant number of these compounds exhibited higher anti-inflammatory activity than aspirin, a standard reference drug. A QSAR analysis provided insights into the molecular descriptors associated with the anti-inflammatory effects of these compounds Li et al., 2008.

Metabolic Studies and Immunosuppressive Activity

Studies of metabolites of certain derivatives revealed a distinct metabolic pathway, notably for compounds like PPI-2458, a selective, irreversible inhibitor of Methionine Aminopeptidase-2. This pathway was found to be different from other known metabolic routes, emphasizing the uniqueness of these derivatives' metabolism. These derivatives also demonstrated significant immunosuppressive activities, indicating potential applications in organ transplantation Arico-Muendel et al., 2013.

Gastroprotective and Antiulcer Activities

Derivatives of 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile were found to have significant gastroprotective and antiulcer activities. Chemical modification of the parent compounds led to the development of prodrugs that were orally active and effective against stress ulcers, suggesting potential therapeutic applications Shimojima et al., 1985.

properties

IUPAC Name |

3-[methyl(oxiran-2-ylmethyl)amino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9(4-2-3-8)5-7-6-10-7/h7H,2,4-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTWUWWGJZORLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)CC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

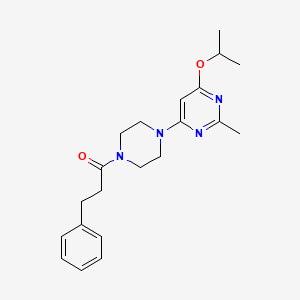

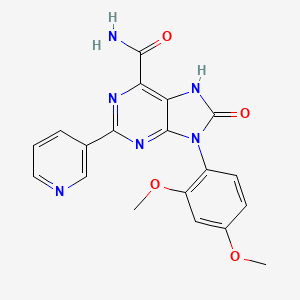

![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)

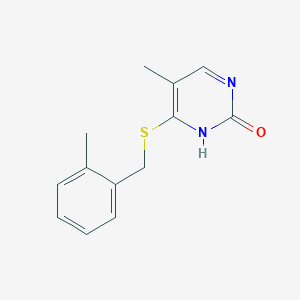

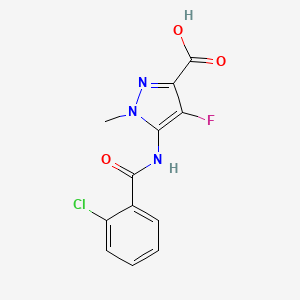

![N-(4-fluorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2399319.png)

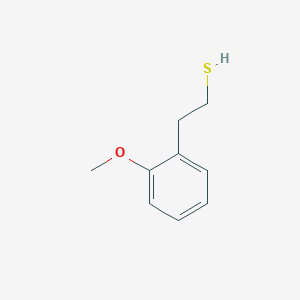

![2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B2399320.png)

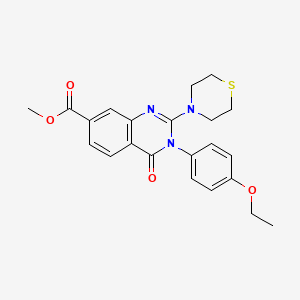

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2399321.png)

![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)